Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate
Description
Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 8 and a methyl ester group at position 4. Its molecular formula is C₉H₇BrN₂O₂, with a molecular weight of 255.07 g/mol (). The bromine substituent enhances electrophilic reactivity, making it valuable in Suzuki coupling and other cross-coupling reactions for pharmaceutical synthesis. The ester group at position 5 contributes to solubility in organic solvents and serves as a handle for further derivatization.
Properties
CAS No. |
1312697-72-5 |
|---|---|
Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-2-6(10)8-11-4-5-12(7)8/h2-5H,1H3 |
InChI Key |
UDAAHTRLAJOPIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C2=NC=CN12)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives with α-Haloketones or α-Haloesters
A common approach to synthesizing imidazo[1,2-a]pyridine derivatives, including methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate, involves the cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloesters such as ethyl 3-bromopyruvate. This method enables the formation of the fused imidazo ring system with substitution at the 8-position by bromine and ester functionality at the 5-position.
Step 1: Bromination of 2-aminopyridine
2-Aminopyridine derivatives undergo electrophilic aromatic substitution with N-Bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) to selectively introduce a bromine atom at the 3-position of the pyridine ring. This yields 2-amino-3-bromopyridine intermediates.Step 2: Cyclization with Ethyl 3-Bromopyruvate
The brominated aminopyridines are then reacted with ethyl 3-bromopyruvate, which acts as an α-bromoester, under suitable conditions to promote cyclization forming the imidazo[1,2-a]pyridine core with an ester group at the 5-position and bromine at the 8-position. This step yields methyl or ethyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate derivatives.Step 3: Hydrolysis and Further Functionalization
The ester group can be hydrolyzed under basic conditions (e.g., NaOH) to yield the corresponding carboxylic acid, which can be subsequently modified by amidation or Suzuki-Miyaura coupling reactions for further derivatization.
Alternative Method: Condensation of 2-Amino-5-bromopyridine with Chloroacetaldehyde
Another reported method involves the condensation of 2-amino-5-bromopyridine with aqueous monochloroacetaldehyde under mildly alkaline conditions to form 6-bromoimidazo[1,2-a]pyridine derivatives, which can be adapted for the synthesis of 8-bromo-substituted analogs.
Reaction Conditions
The reaction is carried out in aqueous or alcoholic solvents at temperatures between 25°C and 55°C for 2 to 24 hours. Alkali such as sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate is used to facilitate the reaction.Workup and Purification
After completion, the reaction mixture is concentrated, extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and subjected to rotary evaporation. The crude product is purified by recrystallization using ethyl acetate and normal hexane mixtures.Advantages
This method features mild reaction conditions, ease of operation, and yields products with high purity and stability.
Comparative Data Table of Preparation Methods
| Parameter | Method 1: NBS Bromination + Cyclization with Ethyl 3-Bromopyruvate | Method 2: Condensation with Monochloroacetaldehyde |
|---|---|---|
| Starting Materials | 2-Aminopyridine derivatives, NBS, ethyl 3-bromopyruvate | 2-Amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution |
| Reaction Type | Electrophilic aromatic substitution, cyclization | Condensation under alkaline conditions |
| Solvents | DMF for bromination; suitable solvents for cyclization | Water, ethanol, methanol, or Virahol |
| Temperature Range | Ambient to moderate temperatures | 25°C to 55°C |
| Reaction Time | Hours (varies by step) | 2 to 24 hours |
| Alkali Base | Not required for bromination; HBTU used in amidation steps | Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate |
| Purification | Chromatography, recrystallization | Extraction, drying, rotary evaporation, recrystallization |
| Product Purity | High, suitable for further functionalization | High, stable product |
| Scalability | Demonstrated in research-scale synthesis | Suitable for scale-up due to mild conditions |
Detailed Research Outcomes and Analysis
The NBS bromination followed by cyclization with ethyl 3-bromopyruvate is a well-established route providing regioselective bromination and efficient ring closure to yield this compound derivatives. This method allows further functionalization via hydrolysis and amidation, enabling the synthesis of diverse analogs useful in drug discovery.
The condensation of 2-amino-5-bromopyridine with monochloroacetaldehyde under alkaline conditions offers a simpler one-pot approach with mild reaction parameters, yielding high-purity 6-bromoimidazo[1,2-a]pyridine derivatives that can be adapted to 8-bromo analogs by appropriate substitution patterns on the starting aminopyridine. The use of common solvents and bases enhances the practicality of this method.
Both methods avoid the use of transition metals in the key cyclization step, aligning with recent trends in metal-free synthesis of imidazo[1,2-a]pyridines, which emphasize green chemistry and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound featuring a fused ring structure containing an imidazole and a pyridine moiety. It has a molecular formula of and a molar mass of approximately 255.07 g/mol. The compound's structure includes a bromine atom at the 8th position and a carboxylate group at the 5th position, influencing its chemical reactivity and biological properties.
Potential Therapeutic Applications
- Antimicrobial Properties Compounds in the imidazo[1,2-a]pyridine class, including this compound, have demonstrated effectiveness against various bacterial strains. Some imidazo[1,2-a]pyridine analogs exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
- Anti-inflammatory Properties These compounds often exhibit anti-inflammatory properties.
- Anticancer Properties this compound has demonstrated effectiveness against various cancer cell lines, suggesting potential therapeutic applications in medicine.
Interaction with Biological Systems
Interaction studies have shown that this compound interacts with specific molecular targets within biological systems. These interactions can modulate enzyme activities or inhibit specific pathways related to diseases such as cancer and bacterial infections.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate | Bromine at the 6th position | Different substitution pattern affecting reactivity |
| Methyl 7-bromoimidazo[1,2-a]pyridine-6-carboxylate | Bromine at the 7th position | Variation in biological activity compared to methyl 8-bromo derivative |
| Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate | Chlorine instead of bromine | Potentially different antimicrobial properties |
Mechanism of Action
The mechanism of action of Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and derivative of the compound. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate
- Structure : Bromine at position 6, ester at position 5.
- Molecular Weight : 255.07 g/mol (same as target compound).
- Key Differences : The bromine’s position alters electronic distribution and steric effects. For instance, bromine at position 6 may hinder nucleophilic attack at adjacent positions compared to the 8-bromo isomer. This impacts reactivity in medicinal chemistry applications, such as binding to enzyme active sites.
Methyl imidazo[1,2-a]pyridine-5-carboxylate (HC-2502)
- Structure : Lacks bromine; ester at position 5.
- Molecular Weight : 177.17 g/mol (vs. 255.07 g/mol for the target compound).
- Key Differences : Absence of bromine reduces molecular weight and electrophilicity, limiting utility in halogen-dependent reactions. However, the simpler structure may improve synthetic accessibility.
Methyl imidazo[1,2-a]pyridine-8-carboxylate (HC-2496)
- Molecular Weight : 177.17 g/mol.
- Position 8 esters may exhibit different metabolic stability compared to position 5 esters.
Functional Group Variations: Esters vs. Amines vs. Halides
8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
- Structure : Methyl group at position 5; bromine at position 8; hydrochloride salt.
- Molecular Weight : 265.56 g/mol (free base: 229.06 g/mol).
- Key Differences : The hydrochloride salt enhances aqueous solubility, while the methyl group (vs. ester) reduces steric bulk. This compound’s similarity score to the target is 0.94 , suggesting overlapping biological targets but differing pharmacokinetics.
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
- Structure : Ethyl ester at position 2; methyl at position 5; bromine at position 6.
- Molecular Weight : 299.13 g/mol .
- Key Differences : The ethyl ester at position 2 may slow hydrolysis compared to methyl esters, prolonging metabolic half-life. The methyl group at position 5 could sterically hinder interactions with hydrophobic enzyme pockets.
8-Bromoimidazo[1,2-a]pyridin-7-amine
- Structure : Amine at position 7; bromine at position 7.
- Molecular Weight : 212.05 g/mol .
- Key Differences : The amine group introduces basicity and hydrogen-bonding capacity, favoring interactions with acidic residues in proteins. However, lack of an ester limits versatility in prodrug design.
Halogenated Derivatives with Additional Substituents
8-Bromo-6-chloroimidazo[1,2-a]pyridine
- Structure : Bromine at position 8; chlorine at position 6.
- Molecular Weight : 247.48 g/mol .
- However, reduced solubility may limit bioavailability.
6,8-Dibromoimidazo[1,2-a]pyridine
- Structure : Bromine at positions 6 and 8.
- Molecular Weight : 305.89 g/mol .
- Key Differences : Increased steric hindrance and reactivity, suitable for multi-step functionalization. The similarity score of 0.91 to the target compound suggests divergent applications in catalysis or material science.
Comparative Data Table
Biological Activity
Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction studies, therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring structure with a bromine atom at the 8th position and a carboxylate group at the 5th position. Its molecular formula is with a molar mass of approximately 255.07 g/mol. This unique structure influences both its chemical reactivity and biological properties significantly.
Biological Activities
Research indicates that compounds within the imidazo[1,2-a]pyridine class, including this compound, exhibit a range of biological activities:
- Antimicrobial Properties : Initial studies have shown effectiveness against various bacterial strains. The compound's structure suggests potential interactions with bacterial enzymes or pathways critical for survival.
- Anti-inflammatory Effects : There is evidence to suggest that derivatives of this compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or pathways.
- Anticancer Activity : Similar compounds have demonstrated activity against several cancer cell lines. The mechanism may involve the inhibition of specific protein kinases or other molecular targets associated with cancer progression .
While specific mechanisms for this compound are still under investigation, it is hypothesized that the compound interacts with key protein targets within biological systems. This interaction could modulate enzyme activities or inhibit pathways related to diseases such as cancer and bacterial infections. Further studies are necessary to elucidate these interactions and their implications for therapeutic applications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate | Bromine at the 6th position | Different substitution pattern affecting reactivity |
| Methyl 7-bromoimidazo[1,2-a]pyridine-6-carboxylate | Bromine at the 7th position | Variation in biological activity compared to methyl 8-bromo derivative |
| Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate | Chlorine instead of bromine | Potentially different antimicrobial properties |
This table highlights how variations in substitution can lead to differences in biological activity and reactivity profiles among related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazopyridine derivatives:
- Antibacterial Activity : A study demonstrated that derivatives exhibited significant antibacterial effects against resistant strains of bacteria. This compound was included in assays that revealed its potential as an antimicrobial agent .
- Cancer Cell Line Studies : In vitro assays showed that certain derivatives inhibited proliferation in various cancer cell lines. The specific mechanism appeared to involve apoptosis induction and cell cycle arrest at different phases.
- Inflammation Modulation : Research indicated that some compounds could reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
